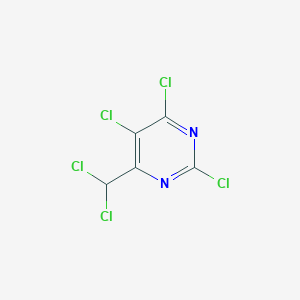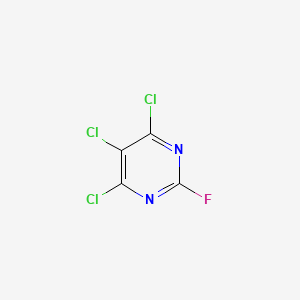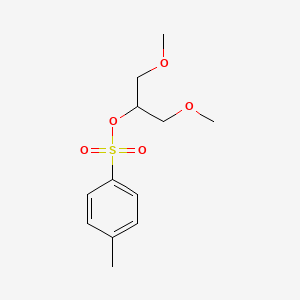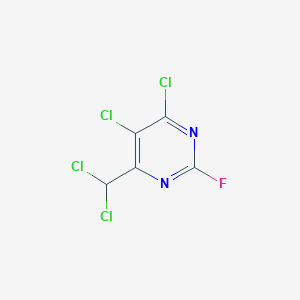
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine (DCF) is an organic compound that has been studied extensively for its potential applications in scientific research. DCF is a versatile compound that can be used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been used in a variety of scientific research applications, including the study of enzyme inhibition, DNA damage, and cell death. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been found to be a potent inhibitor of the enzyme cytochrome P450 2E1, and has been used to study the role of this enzyme in the metabolism of drugs. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has also been used to study the effects of DNA damage, as it has been found to induce DNA damage in a variety of cell types. Finally, 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been used to study the induction of cell death, as it has been found to induce apoptosis in a variety of cell types.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is not fully understood, but it is believed to involve the inhibition of cytochrome P450 2E1, the induction of DNA damage, and the induction of apoptosis. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is believed to inhibit cytochrome P450 2E1 by binding to the active site of the enzyme and preventing its activity. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is also believed to induce DNA damage by forming reactive oxygen species, which can damage DNA molecules. Finally, 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is believed to induce apoptosis by activating caspases, which are enzymes that induce cell death.
Biochemical and Physiological Effects
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been found to have a variety of biochemical and physiological effects. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been found to inhibit the enzyme cytochrome P450 2E1, which is involved in the metabolism of drugs. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has also been found to induce DNA damage, which can lead to genetic mutations and cell death. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has also been found to induce apoptosis, which is a form of programmed cell death. Finally, 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been found to inhibit the growth of tumors in some animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has several advantages and limitations for laboratory experiments. One of the main advantages of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is that it is relatively easy to synthesize and can be used in a variety of laboratory experiments. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has several limitations, including its relatively low solubility in water, which can make it difficult to use in some laboratory experiments. Additionally, 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine can be toxic in high concentrations, and thus care should be taken when using it in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine. One potential direction is to further study its mechanism of action, as the exact mechanism of action of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is not yet fully understood. Additionally, further research could be conducted to determine the optimal concentrations of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine for different laboratory experiments. Finally, further research could be conducted to determine the effects of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine on other enzymes and biological pathways.
Synthesemethoden
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine can be synthesized in a variety of ways, including the reaction of 4,5-dichloro-2-fluoropyrimidine with a chloromethylating agent. The reaction of 4,5-dichloro-2-fluoropyrimidine with a chloromethylating agent results in the formation of 4,5-dichloro-6-(dichloromethyl)-2-fluoropyrimidine. This reaction can be carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon.
Eigenschaften
IUPAC Name |
4,5-dichloro-6-(dichloromethyl)-2-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4FN2/c6-1-2(3(7)8)11-5(10)12-4(1)9/h3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTAPMKKKQFLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)F)C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)

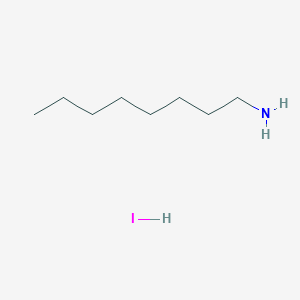



![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)


